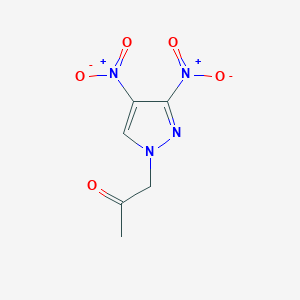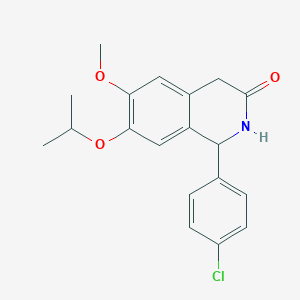
1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one
描述
1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one, also known as Ro 15-4513, is a chemical compound that belongs to the class of isoquinoline derivatives. It was first synthesized by F. Hoffmann-La Roche Ltd. in the 1980s and has since been used in scientific research for its pharmacological properties.
作用机制
1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 acts as a competitive antagonist at the benzodiazepine receptor. It binds to the receptor and prevents the binding of benzodiazepines such as diazepam. This results in a reduction in the activity of the receptor and a decrease in the effects of benzodiazepines.
Biochemical and Physiological Effects
1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 has been shown to have several biochemical and physiological effects. It has been found to decrease the activity of the GABA-A receptor, which is the main target of benzodiazepines. This results in a decrease in the inhibitory neurotransmission in the brain.
实验室实验的优点和局限性
1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 has several advantages for lab experiments. It is a highly selective ligand for the alpha1 subtype of the benzodiazepine receptor, which allows for more specific studies. It is also relatively stable and has a long half-life, which makes it easier to use in experiments.
However, there are also some limitations to using 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 in lab experiments. It has a low solubility in aqueous solutions, which can make it difficult to use in certain assays. It also has a relatively low potency compared to other benzodiazepine receptor ligands, which can limit its usefulness in certain experiments.
未来方向
There are several future directions for the use of 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 in scientific research. One area of interest is the study of the role of the benzodiazepine receptor in neurological disorders such as Alzheimer's disease and Parkinson's disease. 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 could be used to investigate the potential therapeutic effects of targeting the receptor in these conditions.
Another area of interest is the development of new benzodiazepine receptor ligands with higher potency and selectivity. 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 could be used as a starting point for the development of new compounds with improved properties.
In conclusion, 1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 is a valuable tool for scientific research due to its high affinity and selectivity for the alpha1 subtype of the benzodiazepine receptor. It has several advantages and limitations for lab experiments and has potential for use in future research directions.
科学研究应用
1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one 15-4513 has been widely used in scientific research as a ligand for the benzodiazepine receptor. It has been shown to have high affinity and selectivity for the alpha1 subtype of the receptor. This property has made it a valuable tool for studying the role of the benzodiazepine receptor in various physiological and pathological processes.
属性
IUPAC Name |
1-(4-chlorophenyl)-6-methoxy-7-propan-2-yloxy-2,4-dihydro-1H-isoquinolin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-11(2)24-17-10-15-13(8-16(17)23-3)9-18(22)21-19(15)12-4-6-14(20)7-5-12/h4-8,10-11,19H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQUQYOGFVHTURI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C2CC(=O)NC(C2=C1)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-7-isopropoxy-6-methoxy-1,2-dihydroisoquinolin-3(4H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



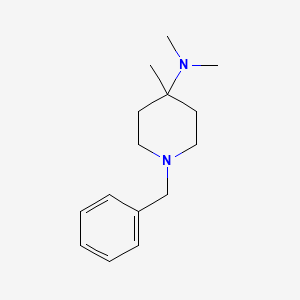
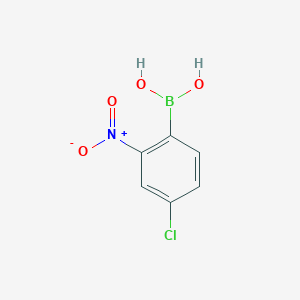
![2,4-Dichloro-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine 6-oxide](/img/structure/B3230964.png)
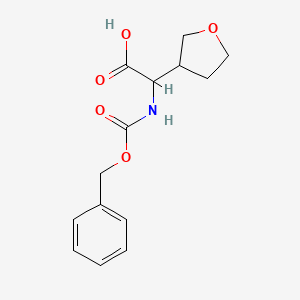
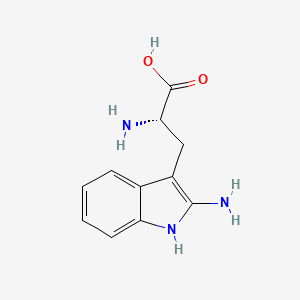
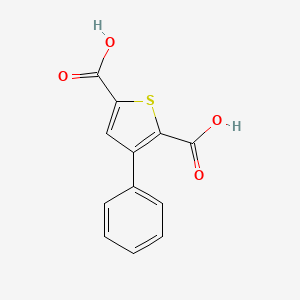

![2-Oxa-6-aza-spiro[3.5]nonane-6-carboxylic acid benzyl ester](/img/structure/B3231008.png)

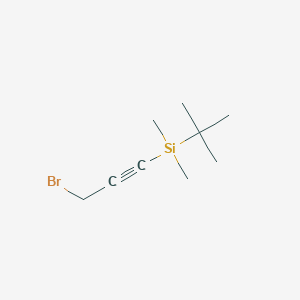


![1-(2-Aminobenzo[d]thiazol-5-yl)ethanone](/img/structure/B3231026.png)
